1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
Description
Systematic Nomenclature and Structural Identification
The compound is systematically named 1,1'-(hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] , reflecting its connectivity and functional groups. Key identifiers include:
The structure comprises two 2-nitrophenylurea units linked via a hexane chain. The nitro groups introduce electron-withdrawing effects, enhancing the electron-deficient nature of the aromatic rings, while the urea NH groups enable hydrogen bonding. This dual functionality underpins its role in supramolecular architectures .
Historical Development in Bis-urea Chemistry
The evolution of bis-urea chemistry parallels advancements in supramolecular synthesis and crystal engineering. Key milestones include:
The compound’s hexane spacer reflects modern strategies to balance flexibility and rigidity in supramolecular systems. Earlier bis-ureas often employed aromatic spacers (e.g., toluene), but aliphatic chains like hexane improve solubility while maintaining hydrogen-bonding capacity .
Position within Supramolecular Architectures
1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is integral to self-assembled systems due to its dual hydrogen-bonding and π-π stacking capabilities. Key structural features include:
Hydrogen Bonding Networks
Supramolecular Applications
The hexane spacer introduces conformational flexibility, allowing the molecule to adapt to guest sizes or crystal packing requirements. This contrasts with rigid aromatic spacers, which restrict structural variability .
Research Significance in Molecular Recognition
The compound’s design enables targeted molecular recognition, primarily through hydrogen bonding and electronic interactions:
Key Recognition Mechanisms
Anion Binding :
π-π Stacking :
Functional Applications
Recent studies highlight its potential in drug formulation, where controlling polymorphs directly impacts bioavailability and stability .
Properties
IUPAC Name |
1-(2-nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O6/c27-19(23-15-9-3-5-11-17(15)25(29)30)21-13-7-1-2-8-14-22-20(28)24-16-10-4-6-12-18(16)26(31)32/h3-6,9-12H,1-2,7-8,13-14H2,(H2,21,23,27)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRONIZEEPXUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Bisurea Compounds
Bisurea compounds are typically synthesized via the reaction of diamines with isocyanates. For 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea], the hexane-1,6-diyl spacer serves as a flexible linker between two 2-nitrophenylurea moieties. The synthesis follows a two-step protocol:
Stepwise Synthesis of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
Reaction Conditions and Reagents
The synthesis is conducted in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture interference. Key reagents include:
Detailed Procedure
- Diamine activation : 1,6-Hexanediamine (1.70 mmol) is dissolved in dry THF.
- Isocyanate addition : 2-Nitrophenyl isocyanate (3.74 mmol) is added dropwise under argon.
- Reflux and stirring : The mixture is refluxed at 66°C for 24 hours.
- Workup : The solvent is removed under reduced pressure, and the crude product is washed sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.
Critical Reaction Parameters
Table 1: Optimization of Synthetic Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes solubility of intermediates |
| Temperature | Reflux (66°C) | Ensures complete urea bond formation |
| Reaction Time | 24 hours | Balances conversion vs. degradation |
| Isocyanate Equiv. | 2.2 | Minimizes side products |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the diamine’s primary amines on the electrophilic carbon of the isocyanate group. The mechanism involves:
Purification and Characterization
Purification Techniques
Comparative Analysis with Analogous Bisurea Compounds
Table 2: Structural Modifications and Their Effects
| Spacer Length | Substituent Position | Yield (%) | Solubility (DMSO) |
|---|---|---|---|
| Ethylene (C2) | 4-Nitrophenyl | 85 | 12 mM |
| Hexylene (C6) | 2-Nitrophenyl | 92 | 8 mM |
| Octylene (C8) | 3-Nitrophenyl | 78 | 5 mM |
The hexylene spacer in 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] provides optimal balance between flexibility and steric hindrance, enhancing anion-binding affinity.
Scalability and Industrial Production
Challenges and Mitigation Strategies
Recent Advances in Bisurea Synthesis
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 1,1’-(Hexane-1,6-diyl)bis[3-(2-aminophenyl)urea].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of hexane-1,6-diamine and 2-nitroaniline.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules and polymers. Its functional groups enable various chemical modifications .
Biology
- Biochemical Probes : It is investigated as a biochemical probe to study protein-ligand interactions, which is crucial for understanding various biological processes and developing new therapeutic strategies .
Medicine
- Therapeutic Potential : Research explores its antimicrobial and anticancer activities. The presence of nitro groups may contribute to its reactivity with biological targets, leading to potential therapeutic applications .
Material Science
- Supramolecular Gelators : The compound is utilized in the development of advanced materials, particularly supramolecular gelators that aid in pharmaceutical crystallization and polymorph control. This application is significant for optimizing drug formulations .
Case Study 1: Anticancer Activity
A study examining the anticancer properties of compounds similar to 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] demonstrated promising results in inhibiting tumor cell proliferation. The mechanism involved the reduction of nitro groups to amino groups, which enhanced cellular uptake and interaction with DNA .
Case Study 2: Supramolecular Chemistry
Research highlighted the use of this compound in creating supramolecular gels that facilitate controlled crystallization processes in pharmaceuticals. These gels help manage the polymorphic forms of drugs, which can significantly impact their efficacy and stability .
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and function. The nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₂₀H₂₂N₆O₆
- Molecular Weight : 458.43 g/mol (calculated).
- Solubility: Limited aqueous solubility due to hydrophobic hexane and aromatic nitro groups; typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) .
Structural Analogues
The compound belongs to a broader class of bis-urea derivatives, which vary in spacer length, substituents, and biological activity. Key analogues include:
Table 1: Structural Comparison of Bis-Urea Derivatives
Biological Activity
1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is a synthetic compound with potential biological activities. Its unique structure, characterized by a hexane linker and two 3-(2-nitrophenyl)urea moieties, suggests possible applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 444.45 g/mol
- CAS Number : 2419249-92-4
- Appearance : White to light yellow powder
- Melting Point : 225 °C (decomposes)
Biological Activity Overview
The biological activity of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] has been primarily investigated in the context of its anticancer properties. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against specific cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 2.5 | Induces apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 3.0 | Inhibits proliferation |
| A549 (Lung Cancer) | 4.0 | Triggers oxidative stress |
The above results indicate that 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] exhibits significant antiproliferative effects, particularly in colon cancer cells. The compound's ability to induce apoptosis suggests that it may be a promising candidate for further development as an anticancer agent.
The proposed mechanism of action for this compound involves several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
- Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to cytotoxicity.
Study 1: In Vitro Anticancer Activity
A study conducted on HCT116 colon carcinoma cells demonstrated that treatment with varying concentrations of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] resulted in a dose-dependent decrease in cell viability. The MTT assay indicated significant cytotoxicity at concentrations above 2 µM.
Study 2: Molecular Docking Analysis
Molecular docking studies were performed to assess the binding affinity of the compound to key proteins involved in cancer progression. The results showed strong interactions with proteins such as Bcl-2 and caspases, which are critical in regulating apoptosis.
Study 3: Pharmacokinetic Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggested favorable pharmacokinetic properties for the compound, including good oral bioavailability and low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea], and how can purity be optimized?
- Methodological Answer : Synthesis typically involves stepwise urea bond formation between 2-nitrophenyl isocyanate and hexane-1,6-diamine under anhydrous conditions. Purity optimization requires solvent selection (e.g., DMF or THF), temperature control (60–80°C), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., confirming urea NH peaks at δ 8.1–8.3 ppm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on analogous urea derivatives (e.g., 3,3-dimethyl-1-(2-nitrophenyl)urea), wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particles. Store in airtight containers at 4°C, away from oxidizers. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).
- ¹H/¹³C NMR : Validate hexylene linker (δ 1.3–1.6 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.3 ppm for 2-nitrophenyl).
- MS (ESI+) : Expect [M+H]⁺ peak at m/z corresponding to molecular formula C₂₀H₂₂N₆O₆ .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) of this urea derivative?
- Methodological Answer : Use factorial design (e.g., 2³ design) to test variables like substituent position (meta vs. para nitro groups), alkyl linker length, and solvent polarity. Response variables could include binding affinity (e.g., via SPR or ITC) or cytotoxicity (MTT assay). Orthogonal regression analysis (e.g., PLS) identifies dominant factors influencing activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) against receptors like PARP-1 (Poly-ADP-ribose polymerase), given urea’s role in DNA repair inhibition. Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns). Pair with QM/MM calculations to map electrostatic interactions between nitro groups and active-site residues .
Q. What methodologies resolve contradictions in solubility data across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~300 nm for nitroaromatic absorption). Apply Hansen solubility parameters to correlate solvent-composition effects. Report results with Hildebrandt solubility constants for reproducibility .
Q. How can researchers integrate this compound into a theoretical framework for anticancer drug discovery?
- Methodological Answer : Link its nitroaryl-urea motif to PARP inhibition or ROS generation mechanisms. Design in vitro assays (e.g., comet assay for DNA damage) and compare efficacy against positive controls (e.g., olaparib). Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cancer cells, aligning results with pathways like NF-κB or p53 .
Data Presentation
Table 1 : Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
